molecular formula C30H50O B1681928 Taraxasterol CAS No. 1059-14-9

Taraxasterol

Cat. No.: B1681928
CAS No.: 1059-14-9
M. Wt: 426.7 g/mol
InChI Key: XWMMEBCFHUKHEX-SITXLVLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Taraxasterol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme squalene epoxidase, which catalyzes the cyclization of squalene to 2,3-oxidosqualene, a precursor in the biosynthesis of this compound . Additionally, this compound has been shown to modulate the activity of the CYP2E1/Nrf2/HO-1 pathway, which is involved in oxidative stress responses .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to inhibit the inflammatory response in glial cells, potentially protecting against neuronal death in neurodegenerative diseases . In human umbilical vein endothelial cells, this compound reduces the production of inflammatory mediators such as TNF-α, IL-8, PGE2, and NO, and suppresses the expression of iNOS and COX-2 . These actions influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It activates the peroxisome proliferator-activated receptor γ (PPARγ), which regulates inflammatory signaling pathways by acting on kinases and transcription factors such as NF-κB, c-Jun, and c-Fos . This compound also upregulates the expression of Hint1, a tumor suppressor protein, leading to cell cycle arrest and apoptosis in liver cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can inhibit the inflammatory response induced by lipopolysaccharides (LPS) in microglia cells over a 12-hour period The stability and degradation of this compound in vitro and in vivo are crucial for understanding its long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound at doses of 2.5–10 mg/kg has been shown to inhibit oxidative stress by increasing the activity of the CYP2E1/Nrf2/HO-1 pathway in animal models of liver injury . Additionally, this compound dose-dependently attenuated dimethylbenzene-induced mouse ear edema and carrageenan-induced rat paw edema . High doses may lead to toxic or adverse effects, which require careful evaluation.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is derived from the mevalonate pathway, with squalene as a precursor . The biosynthesis involves the cyclization of squalene to 2,3-oxidosqualene, followed by a series of cyclizations and shifts to form the pentacyclic structure of this compound . This compound also influences metabolic flux by inhibiting glycolysis in gastric cancer cells through the downregulation of GPD2 .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier and act directly on glial cells . The compound’s distribution and localization within the cerebrospinal fluid and other tissues are areas of ongoing research. Transporters and binding proteins involved in its distribution are yet to be fully identified.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It has been found to localize in lipid rafts, disrupting the recruitment of TLR4 into these rafts and inhibiting inflammatory signaling pathways . The acetylation of this compound by triterpene acetyltransferase in lettuce suggests that post-translational modifications may direct it to specific cellular compartments .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Taraxasterol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to yield corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohols.

    Substitution: Halogenation reactions can be performed using halogens like bromine or chlorine in the presence of a catalyst to introduce halogen atoms into the this compound molecule.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Taraxasterol has been extensively studied for its potential therapeutic applications in various fields:

    Chemistry: Used as a precursor for synthesizing other bioactive compounds.

    Biology: Studied for its role in modulating immune responses and reducing oxidative stress.

    Medicine: Investigated for its anti-inflammatory, anti-carcinogenic, and hepatoprotective properties.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Comparison with Similar Compounds

Taraxasterol is unique among triterpenoids due to its specific molecular structure and bioactive properties. Similar compounds include:

    Lupeol: Another triterpenoid with anti-inflammatory and anti-carcinogenic properties, but with a different molecular structure.

    β-Amyrin: A triterpenoid with similar anti-inflammatory properties but differing in its biosynthetic pathway and molecular structure.

    Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory properties, but structurally distinct from this compound.

This compound stands out due to its specific combination of anti-inflammatory, anti-oxidative, and anti-carcinogenic activities, making it a valuable compound for further research and therapeutic applications .

Properties

CAS No.

1059-14-9

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(6aR,6bR,8aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-ol

InChI

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20?,21?,22?,23?,24?,25?,27-,28+,29-,30-/m1/s1

InChI Key

XWMMEBCFHUKHEX-SITXLVLJSA-N

SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)O)C

Isomeric SMILES

CC1C2C3CCC4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC[C@]2(CCC1=C)C)C)C)(C)C)O)C

Canonical SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)O)C

Appearance

Solid powder

melting_point

225.5 - 226 °C

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Taraxasterol;  Isolactucerol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Taraxasterol
Reactant of Route 2
Taraxasterol
Reactant of Route 3
Reactant of Route 3
Taraxasterol
Reactant of Route 4
Taraxasterol
Reactant of Route 5
Taraxasterol
Reactant of Route 6
Taraxasterol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.